8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17211497
InChI: InChI=1S/C7H6ClN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3
SMILES:
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine

CAS No.:

Cat. No.: VC17211497

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine -

Specification

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C7H6ClN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3
Standard InChI Key FQQMARHXKPJDPJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC=N2)C(=C1)Cl

Introduction

Structural and Chemical Identity

8-Chloro-6-methyl- triazolo[1,5-a]pyridine belongs to the 1,2,4-triazolo[1,5-a]pyridine family, a bicyclic system comprising a triazole ring fused to a pyridine moiety. The chloro group at position 8 and methyl group at position 6 introduce steric and electronic modifications that significantly influence reactivity and intermolecular interactions.

Molecular Architecture

  • Core structure: Fused triazole (positions 1–3) and pyridine (positions 4–8) rings.

  • Substituents:

    • Chlorine at position 8 (pyridine ring)

    • Methyl group at position 6 (pyridine ring)

  • IUPAC Name: 8-Chloro-6-methyl-[1, triazolo[1,5-a]pyridine

Physicochemical Properties

While detailed experimental data for this specific derivative remains limited in public databases, analogous triazolopyridines exhibit:

  • Molecular Weight: ~195–210 g/mol (estimated)

  • Solubility: Moderate polarity, soluble in DMSO, DMF, and chlorinated solvents

  • Thermal Stability: Decomposition temperatures >200°C (based on related compounds)

Synthetic Methodologies

Recent breakthroughs in green chemistry have enabled efficient routes to triazolopyridines. A landmark study demonstrated a microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines using enaminonitriles and benzohydrazides .

Reaction Overview

  • Reactants:

    • Enaminonitrile derivative (1)

    • Benzohydrazide (2)

  • Conditions:

    • Microwave irradiation (300–500 W)

    • Solvent-free or minimal solvent

    • Reaction time: 10–30 minutes

  • Mechanism:

    • Transamidation: Formation of intermediate acyl hydrazide

    • Nucleophilic addition: Attack on nitrile group

    • Cyclocondensation: Triazole ring formation

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Microwave Power400–450 WMaximizes cyclization efficiency
Reaction Time15–20 minBalances conversion vs. decomposition
Molar Ratio (1:2)1:1.2Ensures complete hydrazide consumption

This method achieves yields of 75–92% for analogous triazolopyridines, with the chloro and methyl groups introduced via appropriately substituted starting materials .

Chemical Reactivity and Functionalization

The electron-deficient triazolopyridine core enables diverse transformations, particularly at the chloro and methyl positions.

Key Reaction Pathways

  • Nucleophilic Aromatic Substitution

    • Chloro group replacement with amines, alkoxides, or thiols

    • Example: Reaction with piperazine yields diamino derivatives

  • Cross-Coupling Reactions

    • Suzuki-Miyaura coupling at position 8 (if bromo analog)

    • Negishi coupling for alkyl chain extensions

  • Oxidation/Reduction

    • Methyl group oxidation to carboxylic acid

    • Triazole ring reduction (rare, requires harsh conditions)

Industrial and Research Applications

Application SectorUse CaseCurrent Status
PharmaceuticalKinase inhibitor scaffoldsPreclinical studies
AgrochemistryHerbicide intermediatesPatent-protected
Material ScienceLigands for luminescent complexesProof-of-concept

Challenges and Future Directions

  • Synthetic Scalability

    • Transitioning microwave batches to continuous flow systems

    • Reducing energy consumption while maintaining yield

  • ADME Optimization

    • Addressing low aqueous solubility through prodrug strategies

    • Improving metabolic stability via fluorine substitution

  • Target Validation

    • CRISPR screening to identify novel biological targets

    • PROTAC conjugation for targeted protein degradation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator